Reactive red 124

Beschreibung

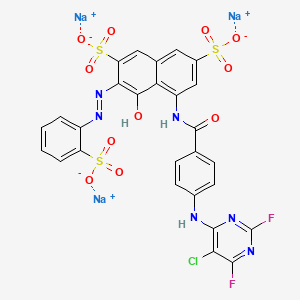

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C27H14ClF2N6Na3O11S3 |

|---|---|

Molekulargewicht |

837.1 g/mol |

IUPAC-Name |

trisodium;5-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H17ClF2N6O11S3.3Na/c28-21-24(29)33-27(30)34-25(21)31-14-7-5-12(6-8-14)26(38)32-17-11-15(48(39,40)41)9-13-10-19(50(45,46)47)22(23(37)20(13)17)36-35-16-3-1-2-4-18(16)49(42,43)44;;;/h1-11,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |

InChI-Schlüssel |

DTJYROFTDDFIPE-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Reactive red 124 CAS number and molecular weight

An In-Depth Technical Guide to Reactive Red 124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on this compound (CAS Number: 72152-49-9). The content is tailored for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties and exploring its documented applications.

Core Compound Information

This compound is a synthetic dye, primarily utilized in the textile industry. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 72152-49-9 |

| Molecular Weight | 837.05 g/mol |

| Molecular Formula | C₂₇H₁₄ClF₂N₆Na₃O₁₁S₃ |

Biological and Research Applications

While the primary application of this compound is in textile dyeing, reactive dyes as a class have been explored for limited roles in biological research, mainly as staining agents. However, specific, detailed experimental protocols or established signaling pathway interactions involving this compound are not well-documented in publicly available scientific literature. The inherent reactivity of these dyes allows them to form covalent bonds with substrates, a property that has been leveraged for staining cellular structures with other types of reactive dyes.

It is important to note that while the term "reactive" in a biological context often implies interaction with specific cellular components or pathways, for this class of dyes, it refers to their chemical reactivity with fibers.

Toxicology Summary

Experimental Protocols and Methodologies

A thorough review of scientific literature did not yield specific, validated experimental protocols for the use of this compound in a biological research setting. The following is a generalized workflow for assessing the biological staining potential of a reactive dye, based on common laboratory practices. This is a conceptual workflow and has not been specifically validated for this compound.

Caption: A conceptual workflow for evaluating a reactive dye for biological staining applications.

Signaling Pathways

There is currently no evidence in the scientific literature to suggest that this compound is involved in or directly modulates any specific biological signaling pathways. Its primary mode of interaction is through chemical reaction with substrates, and it is not known to act as a ligand for receptors or an enzyme inhibitor.

Conclusion

This compound is a well-characterized textile dye with a defined chemical structure. While the broader class of reactive dyes has seen some use in biological staining, there is a significant lack of data and established protocols for the specific application of this compound in a research or drug development context. Further investigation would be required to determine its utility and safety for any biological application. Researchers are advised to exercise caution and perform thorough validation studies before considering its use in experimental systems.

Spectral Characteristics of C.I. Reactive Red 124: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the monoazo reactive dye, C.I. Reactive Red 124. The document details its chemical identity, expected spectral characteristics based on its class, and the experimental protocols for their determination. This information is crucial for researchers in fields ranging from textile chemistry and environmental science to those utilizing reactive dyes as staining agents or in other specialized applications.

Introduction to C.I. This compound

C.I. This compound, also known by its trade name Drimarene Brilliant Red K-BL, is a synthetic dye belonging to the reactive class. These dyes are characterized by their ability to form covalent bonds with the substrate, typically cellulosic fibers like cotton, leading to high wash fastness. The molecule contains a chromophore responsible for its color and a reactive group that chemically bonds with the hydroxyl groups of the fiber.

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 72152-49-9 |

| Molecular Formula | C₂₇H₁₄ClF₂N₅Na₄O₁₄S₄ |

| Molecular Weight | 985.1 g/mol |

| Class | Monoazo |

Spectral Properties

The spectral properties of a dye, such as its maximum absorption wavelength (λmax) and molar absorptivity (ε), are fundamental to understanding its color, concentration, and interaction with light. While specific, publicly available data for C.I. This compound is limited, its properties can be inferred from its chemical class and data from similar reactive red dyes.

UV-Visible Absorption Spectrum

This compound, as a red dye, is expected to exhibit its primary absorption peak in the visible region of the electromagnetic spectrum, typically between 500 and 550 nm. This absorption of green-blue light results in the perception of its characteristic red color. The exact λmax can be influenced by factors such as solvent polarity, pH, and dye concentration.

Table 2: Expected and Comparative Spectral Data for Reactive Red Dyes

| Dye | Expected/Reported λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| C.I. This compound | ~520 - 540 (Estimated) | Not available |

| C.I. Reactive Red 120 | 511, 535 | Not available |

| C.I. Reactive Red 195 | 550 | Not available |

| C.I. Reactive Red 2 | 515 | Not available |

Note: The λmax for C.I. This compound is an educated estimate based on the typical absorption range for similar red reactive dyes. The molar absorptivity for these dyes is often proprietary information.

Experimental Protocols

The determination of the spectral properties of reactive dyes is a standard procedure in analytical chemistry and is crucial for quality control and research purposes.

Determination of Maximum Absorption Wavelength (λmax) and Molar Absorptivity (ε)

This protocol outlines the standard method for obtaining the UV-Visible absorption spectrum and calculating the molar absorptivity of a reactive dye.

Workflow for Spectral Analysis of Reactive Dyes

Caption: Workflow for determining λmax and molar absorptivity.

Signaling Pathways and Other Applications

As a textile dye, this compound is not typically associated with biological signaling pathways in the context of drug development. However, reactive dyes can be used in biological research as stains for visualizing cellular components or as fluorescent probes, depending on their photophysical properties. Any investigation into such applications would require a thorough toxicological and cytological assessment.

The primary logical relationship involving this compound is its chemical reaction with a substrate, as illustrated below.

Reaction of this compound with Cellulose

Caption: Covalent bond formation between this compound and cellulose.

Conclusion

C.I. This compound is a valuable dye in the textile industry due to its vibrant color and excellent fastness properties. While specific spectral data in the public domain is scarce, its properties align with those of other monoazo reactive red dyes, with an expected maximum absorption in the 520-540 nm range. The experimental protocols outlined in this guide provide a clear framework for the precise determination of its spectral characteristics, which is essential for its application in both industrial and research settings. Further research into its potential use in non-textile applications would necessitate a detailed characterization of its photophysical and toxicological properties.

Unveiling the Spectroscopic Fingerprint of Reactive Red 124: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 124, a dichlorotriazine azo dye, is widely utilized in the textile industry for its vibrant color and ability to form covalent bonds with cellulosic fibers. Beyond its traditional application, the inherent chromophoric and potential fluorophoric properties of azo dyes are of increasing interest in various scientific and biomedical fields. Understanding the fluorescence excitation and emission characteristics of this compound is crucial for its potential application in areas such as cellular imaging, biosensing, and as a fluorescent probe in drug delivery systems.

Spectroscopic Properties of Related Dichlorotriazine Azo Dyes

Quantitative fluorescence data for C.I. This compound is not extensively published. However, analysis of structurally similar dyes provides an expected range for its absorption and, by extension, its excitation spectrum. Azo-based dichlorotriazine reactive dyes typically exhibit strong absorption in the visible region due to the π–π* transition of the N=N chromophore.

| Dye Name/Class | Maximum Absorption (λmax) | Citation |

| Azo-Based Dichlorotriazine Reactive Dye | 506 nm | [1][2] |

| C.I. Reactive Red 120 | 536 nm | [3] |

This table summarizes the maximum absorption wavelengths of azo dyes with a similar dichlorotriazine reactive group to provide an estimated excitation range for this compound.

Experimental Protocols

To determine the fluorescence excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound, the following detailed experimental protocols should be employed.

Sample Preparation

-

Solvent Selection : Dissolve this compound in a range of solvents of varying polarity (e.g., water, ethanol, DMSO) to assess solvatochromic effects. Use spectroscopy-grade solvents to minimize background fluorescence.

-

Concentration Series : Prepare a stock solution of this compound and create a dilution series. For fluorescence measurements, it is critical to work with dilute solutions (typically with an absorbance below 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Blank Samples : Prepare blank samples containing only the solvent for background subtraction.

Measurement of Fluorescence Excitation and Emission Spectra

This procedure is fundamental to identifying the optimal wavelengths for excitation and the resulting emission profile.

-

Instrumentation : Utilize a calibrated spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

Excitation Spectrum Acquisition :

-

Set the emission monochromator to the wavelength of maximum expected emission (based on preliminary scans or the color of the dye).

-

Scan a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity.

-

The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence and typically resembles the absorption spectrum.

-

-

Emission Spectrum Acquisition :

-

Set the excitation monochromator to the wavelength of maximum excitation (λex,max) determined from the excitation spectrum.

-

Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering, up to the near-infrared region (e.g., 520-800 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

-

Data Correction : Correct the raw spectra for instrument-specific variations in lamp intensity, monochromator efficiency, and detector response as a function of wavelength.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

-

Standard Selection : Choose a fluorescent standard with a known quantum yield and absorption/emission properties that overlap with this compound (e.g., Rhodamine 6G or Rhodamine 101 in ethanol).

-

Absorbance Measurements : Using a UV-Vis spectrophotometer, measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength. The absorbance of both solutions should be kept low and ideally matched.

-

Fluorescence Measurements :

-

Record the corrected emission spectrum of both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

-

Calculation : Calculate the quantum yield of this compound (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Visualizing Experimental Workflows and Chemical Pathways

To further elucidate the processes involved in the characterization and application of this compound, the following diagrams are provided.

References

Quantum Yield of Reactive Red 124: A Search for Definitive Data

A comprehensive review of scientific literature reveals a notable absence of published data on the fluorescence quantum yield of the monochlorotriazine reactive azo dye, Reactive Red 124, in various solvents. Despite extensive searches for its photophysical characteristics, specific quantitative measurements detailing its efficiency in converting absorbed light into emitted light remain elusive. This technical guide addresses the current state of knowledge and provides a framework for understanding the potential photophysical behavior of this dye class.

The Challenge of Azo Dye Fluorescence

Azo dyes, a major class of synthetic colorants, are generally known for their low fluorescence quantum yields. Their molecular structure, characterized by the presence of one or more azo groups (-N=N-), often promotes non-radiative decay pathways for de-excitation from the excited state. These processes, such as internal conversion and intersystem crossing, compete with fluorescence, leading to a diminished emission of light. The inherent electronic properties of the azo chromophore typically favor these non-radiative transitions, making significant fluorescence an exception rather than the rule for this class of compounds.

Data on this compound: A Literature Gap

General Photophysical Behavior of Related Dyes

In the absence of specific data for this compound, we can infer potential behaviors from studies on other sulfonated azo dyes and monochlorotriazine reactive dyes. The solvent environment can significantly influence the photophysical properties of these molecules. Factors such as solvent polarity, viscosity, and hydrogen bonding capability can alter the energy levels of the ground and excited states, thereby affecting the rates of radiative (fluorescence) and non-radiative decay.

For some azo dyes, an increase in solvent polarity has been observed to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. However, this does not always correlate with an increase in quantum yield. In many cases, polar solvents can stabilize charge-transfer excited states, which may enhance non-radiative decay pathways and further quench fluorescence.

Experimental Protocols for Quantum Yield Determination

Should researchers wish to determine the quantum yield of this compound, a well-established comparative method is recommended. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Relative Quantum Yield Measurement Workflow

The following diagram outlines the typical workflow for determining the relative fluorescence quantum yield of a sample.

Figure 1. Workflow for the experimental determination of relative fluorescence quantum yield.

The comparative method relies on the following equation:

ΦX / ΦST = [AST / AX] * [IX / IST] * [nX2 / nST2]

Where:

-

Φ is the fluorescence quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

n is the refractive index of the solvent

-

The subscripts X and ST refer to the unknown sample and the standard, respectively.

To ensure accuracy, the absorbance of both the sample and standard solutions should be kept low (typically below 0.1) to avoid inner filter effects.

Conclusion

While a definitive guide on the quantum yield of this compound in different solvents cannot be provided due to a lack of published data, this document serves to highlight this knowledge gap and provide a methodological framework for future investigations. The general characteristics of azo dyes suggest that the quantum yield of this compound is likely to be low. However, empirical determination is necessary to ascertain its specific photophysical properties and how they are influenced by the solvent environment. The experimental protocol outlined provides a clear path for researchers to perform these crucial measurements, which would be a valuable contribution to the field of dye chemistry and photophysics.

An In-depth Technical Guide to the Solubility of Reactive Red 124 in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of C.I. Reactive Red 124. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents representative solubility data for analogous reactive red dyes to establish a functional baseline. Furthermore, it offers comprehensive, step-by-step experimental protocols for determining dye solubility, enabling researchers to ascertain precise values for their specific applications and solvent systems.

Introduction to this compound and its Solubility

This compound is a member of the reactive dye class, characterized by its ability to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulosic fibers (e.g., cotton) and proteins (e.g., wool, silk). This covalent bonding imparts high wash fastness to the dyed materials. The solubility of a reactive dye is a critical parameter that governs its performance in various applications, including textile dyeing, printing, and biomedical staining. Inadequate solubility can lead to issues such as uneven dyeing, nozzle clogging in printing, and inconsistent results in staining procedures.

The solubility of reactive dyes is influenced by several factors, including:

-

Temperature: Generally, the solubility of reactive dyes in aqueous solutions increases with temperature.[1]

-

pH: The pH of the solvent can affect the ionization state of the dye molecule, thereby influencing its solubility.

-

Electrolytes: The presence of salts, such as sodium chloride or sodium sulfate, typically decreases the solubility of reactive dyes in water.[1]

-

Auxiliary Chemicals: Additives like urea (B33335) can enhance the solubility of reactive dyes.[1]

-

Solvent Polarity: The chemical structure of the dye dictates its affinity for polar or non-polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for C.I. This compound is not extensively available in peer-reviewed literature. However, the following table summarizes representative solubility values for other reactive red dyes, which can serve as a valuable reference point for researchers. It is important to note that for printing or pad dyeing applications, a solubility of approximately 100 g/L is often desired.[1]

| Dye Example | Solvent System | Temperature (°C) | Reported Solubility (g/L) |

| Reactive Red 136 | Water | 80 | 100 |

| Reactive Red 84 | Water | 90 | 100 |

| Reactive Red 180 | Water | Not Specified | 50 |

| Reactive Red 120 | Water | 50 | >140 |

| C.I. Reactive Red 195 | Water | 50 | >100 |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of dye solubility is paramount for both research and industrial applications. The following sections provide detailed methodologies for two common and effective techniques.

Spectrophotometric Method for Quantitative Solubility Determination

This method offers a precise and quantitative measurement of dye solubility by determining the concentration of a saturated solution.

Principle: A saturated solution of the dye is prepared, and the undissolved solid is separated by filtration. The concentration of the dissolved dye in the clear filtrate is then determined using UV-Visible spectrophotometry by comparing its absorbance to a pre-established calibration curve.

Apparatus and Reagents:

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

C.I. This compound

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound with a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a Beer-Lambert law calibration curve.

-

-

Measurement and Calculation:

-

After the equilibration period, allow the undissolved dye in the saturated solution to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.

-

References

Photophysical Characterization of Reactive Red 124: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 124, also known by its commercial name Drimarene Brilliant Red K-BL, is a dichlorotriazine reactive dye. This class of dyes is characterized by its ability to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulosic fibers and proteins. This covalent attachment imparts high wash fastness, making them widely used in the textile industry. Beyond textiles, the inherent fluorescence of many reactive dyes has led to their exploration in various scientific and biomedical applications, including as fluorescent probes for sensing and imaging. A thorough understanding of the photophysical properties of this compound is crucial for its effective utilization in these advanced applications.

This technical guide provides a comprehensive overview of the key photophysical parameters of this compound and the experimental protocols for their determination. Due to the limited availability of specific published data for this compound, this guide also draws upon established principles and data from structurally similar reactive azo dyes to provide a foundational understanding.

Core Photophysical Properties

The interaction of a dye molecule with light is governed by a set of fundamental photophysical properties. These parameters dictate the dye's suitability for various applications, from simple coloration to complex fluorescence-based assays.

Data Summary

| Photophysical Parameter | Typical Value/Range for Dichlorotriazine Azo Dyes | Significance |

| Absorption Maximum (λabs) | 500 - 540 nm | Wavelength of maximum light absorption. |

| Molar Absorptivity (ε) | 20,000 - 50,000 M-1cm-1 | A measure of how strongly the dye absorbs light at a given wavelength. |

| Emission Maximum (λem) | 550 - 600 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | 30 - 60 nm | The difference in wavelength between the absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.2 | The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). |

| Fluorescence Lifetime (τF) | 1 - 5 ns | The average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for measuring the key parameters.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum, the wavelength of maximum absorption (λabs), and the molar absorptivity (ε) of the dye.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., deionized water, phosphate-buffered saline) to prepare a stock solution of known concentration (typically in the millimolar range).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the same solvent as used for the dye solutions as a blank to zero the instrument.

-

Data Acquisition: Record the absorbance spectra of the working solutions over a wavelength range of at least 300 nm to 700 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

-

Experimental Workflow for UV-Visible Absorption Spectroscopy

Caption: Workflow for determining absorption characteristics.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum and the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Data Acquisition: Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 520 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). The difference between λem and λabs gives the Stokes shift.

Fluorescence Emission Measurement Workflow

Caption: Process for obtaining the fluorescence emission spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence. It is often determined using a relative method, comparing the fluorescence of the sample to that of a well-characterized standard.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to this compound (e.g., Rhodamine 6G or Rhodamine B).

-

Preparation of Solutions: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorbance of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Relative Quantum Yield Measurement Workflow

Caption: Workflow for determining fluorescence quantum yield.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time a molecule remains in the excited state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for its measurement.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.

-

Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λabs of the dye.

-

Instrument Response Function (IRF) Measurement: Measure the instrument response function using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).

-

Data Acquisition: Acquire the fluorescence decay curve of the sample until a sufficient number of photons are collected in the peak channel (typically >10,000).

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

-

TCSPC Measurement Workflow

Caption: Workflow for fluorescence lifetime measurement.

Factors Influencing Photophysical Properties

It is crucial to recognize that the photophysical properties of this compound are not static but are influenced by its local environment. Key factors include:

-

Solvent Polarity: The absorption and emission maxima of many dyes are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

-

pH: The protonation state of the dye can significantly alter its electronic structure and, consequently, its photophysical properties.

-

Temperature: Temperature can affect non-radiative decay pathways, often leading to a decrease in fluorescence quantum yield and lifetime at higher temperatures.

-

Binding to Substrates: Covalent attachment to macromolecules like proteins or cellulose (B213188) can alter the local environment of the dye, leading to changes in its photophysical characteristics.

Conclusion

A comprehensive understanding of the photophysical properties of this compound is essential for its application beyond traditional dyeing, particularly in the fields of biomedical research and materials science. While specific data for this dye is sparse, the experimental protocols outlined in this guide provide a robust framework for its thorough characterization. By carefully measuring the absorption and emission spectra, fluorescence quantum yield, and lifetime under relevant experimental conditions, researchers can unlock the full potential of this reactive dye for innovative applications. It is imperative that future studies focus on generating and publishing a comprehensive set of photophysical data for this compound to facilitate its broader scientific and technological utilization.

Reactive Red 124 as a Potential Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 124, a dichlorotriazine-containing azo dye, is traditionally utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers.[1] Its chemical structure, featuring a reactive dichlorotriazine group and a sulfonated aromatic system, presents an intriguing potential for its application as a fluorescent probe in biological research. The dichlorotriazine moiety allows for covalent conjugation to biomolecules, particularly proteins, through reaction with amine and hydroxyl groups.[2] The extensive π-conjugated system of the azo chromophore suggests inherent fluorescent properties, which, if harnessed, could offer a cost-effective and readily available tool for various bio-imaging and sensing applications.

This technical guide explores the theoretical framework and practical considerations for utilizing this compound as a fluorescent probe. While specific photophysical and biological performance data for this compound in this context is not extensively documented in peer-reviewed literature, this document extrapolates from the known chemistry of reactive dyes and the photophysical principles of similar fluorophores to provide a comprehensive overview of its potential.

Principle of Action: Covalent Labeling and Fluorescence

The utility of this compound as a fluorescent probe hinges on two key features: its reactive group and its fluorogenic potential.

-

Covalent Labeling: The dichlorotriazine group is an electrophilic moiety that can readily undergo nucleophilic substitution reactions with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) and hydroxyl groups.[3] This reaction forms a stable covalent bond, permanently attaching the dye to the target biomolecule. This is particularly advantageous for applications requiring long-term tracking or analysis after fixation and permeabilization steps.

-

Fluorescence: Azo dyes, characterized by the -N=N- bond, can exhibit fluorescence, although their quantum yields can vary significantly depending on their chemical structure and environment.[4] The sulfonated nature of this compound suggests good water solubility, a desirable characteristic for biological applications. The interaction of the dye with its local environment upon binding to a biomolecule can influence its photophysical properties, potentially leading to changes in fluorescence intensity, lifetime, or emission spectra.[4][5]

Potential Applications

Based on the properties of similar reactive dyes, this compound could be explored for the following applications:

-

Protein Labeling: Covalently labeling purified proteins for use in various assays such as immunofluorescence, flow cytometry, and western blotting.

-

Live/Dead Cell Discrimination: As a cell-impermeable dye, it could potentially be used to differentiate between live and dead cells in flow cytometry. Live cells with intact membranes would exclude the dye, while dead cells with compromised membranes would allow the dye to enter and react with intracellular proteins, resulting in a strong fluorescent signal.[6]

-

Cellular Imaging: Staining of fixed and permeabilized cells to visualize protein-rich structures. The covalent nature of the bond would ensure the dye is retained throughout the staining and washing process.

Data Presentation: Hypothetical Photophysical Properties

The following table summarizes the hypothetical photophysical properties of this compound when used as a fluorescent probe. These values are extrapolated from data for other red-emitting reactive dyes and should be experimentally determined for accurate characterization.

| Property | Hypothetical Value | Notes |

| Absorption Maximum (λ_abs) | ~540 - 560 nm | Expected in the green-yellow region of the spectrum. The exact wavelength may shift depending on the solvent and conjugation state. |

| Emission Maximum (λ_em) | ~580 - 620 nm | Expected in the orange-red region of the spectrum. A significant Stokes shift is anticipated. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | Azo dyes typically have high molar extinction coefficients. |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.4 | This is a critical parameter that needs experimental validation. It can be highly dependent on the environment.[7] |

| Fluorescence Lifetime (τ) | 1 - 3 ns | Typical range for organic fluorophores of this class. |

| Reactive Group | Dichlorotriazine | Reacts with primary amines and hydroxyl groups. |

| Solubility | Water soluble | Due to the presence of sulfonate groups. |

Experimental Protocols

The following are detailed, generalized protocols for the potential use of this compound as a fluorescent probe. It is crucial to note that these are starting points and require optimization for specific applications and cell types.

Protein Labeling Protocol

This protocol describes a general procedure for the covalent labeling of proteins with this compound.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Stirring plate and stir bar

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, add the protein solution. While gently stirring, add a calculated amount of the 1 M sodium bicarbonate buffer to adjust the pH to 8.3-9.0.

-

Labeling Reaction: Slowly add the this compound stock solution to the stirring protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the protein-dye conjugate.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorption maximum of this compound.

Fixed Cell Staining Protocol

This protocol outlines a general procedure for staining fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

This compound stock solution (1 mM in DMSO)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the permeabilized cells three times with PBS.

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

Staining: Dilute the this compound stock solution in PBS to a final working concentration (e.g., 1-10 µM; this needs to be optimized). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the stained cells extensively with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium and visualize using a fluorescence microscope with suitable filter sets for red fluorescence.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound holds promise as a potential fluorescent probe due to its reactive dichlorotriazine group, inherent fluorescence, and water solubility. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to begin exploring its utility in protein labeling and cellular imaging. However, it is imperative to conduct thorough experimental validation to determine its specific photophysical properties, optimal reaction conditions, and suitability for various biological applications. Future research should focus on a comprehensive characterization of its fluorescence spectra, quantum yield, and photostability, as well as an assessment of its cytotoxicity and specificity in cellular environments. Such studies will be crucial in establishing this compound as a viable and valuable tool in the fluorescent probe toolbox for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BioActs Official Website [bioacts.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

The Application of Reactive Dyes in Biological and Cellular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of reactive dyes in biological and cellular research. Reactive dyes are indispensable tools for fluorescently labeling and tracking biomolecules, enabling a wide array of applications from fundamental cell biology to high-throughput screening in drug discovery. This document details the core chemistries, provides structured data for dye selection, offers detailed experimental protocols, and presents visual workflows to facilitate robust and reproducible results.

Introduction to Reactive Dyes

Reactive dyes are organic fluorophores that possess a reactive group capable of forming a stable, covalent bond with a specific functional group on a target biomolecule.[1] This covalent linkage ensures that the fluorescent probe is securely attached to its target, allowing for long-term tracking and analysis in various experimental settings, including fluorescence microscopy, flow cytometry, and western blotting.[2][3] The most commonly utilized reactive dyes in biological research target primary amines and sulfhydryl (thiol) groups due to their prevalence in proteins and the ease of introducing them into nucleic acids.[1]

Amine-Reactive Dyes

Amine-reactive dyes are widely used to label proteins, peptides, and amine-modified oligonucleotides.[1][4] The most prevalent classes of amine-reactive dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[5]

-

N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most common amine-reactive moiety due to their high reactivity and the formation of stable amide bonds with primary amines.[5][6] The reaction is most efficient at a slightly basic pH (typically 8.3-8.5), where the primary amino groups on molecules like the lysine (B10760008) residues of proteins are deprotonated and thus more nucleophilic.[2][7] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the dye.[2][7]

-

Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[5] Similar to NHS esters, this reaction is favored at an alkaline pH.[5]

Thiol-Reactive Dyes

Thiol-reactive dyes are used to label proteins and peptides at cysteine residues, which contain a sulfhydryl group.[8] This approach is often more specific than amine-reactive labeling due to the lower abundance of cysteine residues compared to lysine.

-

Maleimides: Maleimides are the most common thiol-reactive reagents.[9] They react with sulfhydryl groups to form stable thioether bonds.[9] The optimal pH for this reaction is between 7.0 and 7.5.[10] It is important to perform this reaction in a degassed buffer to prevent the oxidation of sulfhydryl groups to disulfide bonds, which are unreactive with maleimides.[11]

Quantitative Data for Reactive Dye Selection

The selection of an appropriate reactive dye is critical for the success of an experiment and depends on factors such as the available excitation sources, the desired emission wavelength, and the photophysical properties of the dye. The following tables summarize key quantitative parameters for a selection of commonly used reactive dyes to aid in this process.

Table 1: Spectroscopic Properties of Common Amine-Reactive Dyes

| Dye Family | Specific Dye (Reactive Group) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein | FITC (Isothiocyanate) | 494 | 518 | 68,000 | 0.92 |

| 5-FAM, SE | 494 | 518 | - | - | |

| Rhodamine | TRITC (Isothiocyanate) | 555 | 570 | 65,000 | - |

| 5-CR6G, SE | 528 | 551 | - | - | |

| Texas Red®-X, SE | 595 | 615 | 80,000 | - | |

| Alexa Fluor® | Alexa Fluor® 488 NHS Ester | 494 | 519 | 71,000 | 0.92 |

| Alexa Fluor® 555 NHS Ester | 555 | 565 | 150,000 | 0.10 | |

| Alexa Fluor® 594 NHS Ester | 590 | 617 | 73,000 | 0.66 | |

| Alexa Fluor® 647 NHS Ester | 650 | 668 | 239,000 | 0.33 | |

| DyLight™ | DyLight™ 488 NHS Ester | 493 | 518 | 70,000 | 0.90 |

| DyLight™ 550 NHS Ester | 562 | 576 | 150,000 | - | |

| DyLight™ 650 NHS Ester | 652 | 672 | 250,000 | - | |

| CF® Dyes | CF®488A, SE | 490 | 515 | 70,000 | - |

| CF®555, SE | 555 | 565 | 150,000 | - | |

| CF®647, SE | 650 | 665 | 240,000 | - |

Data compiled from multiple sources.[2][4][12] Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.

Table 2: Spectroscopic Properties of Common Thiol-Reactive Dyes

| Dye Family | Specific Dye (Reactive Group) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Alexa Fluor® | Alexa Fluor® 488 C5 Maleimide (B117702) | 494 | 519 | 71,000 |

| Alexa Fluor® 555 C2 Maleimide | 555 | 565 | 150,000 | |

| Alexa Fluor® 647 C2 Maleimide | 650 | 668 | 239,000 | |

| DyLight™ | DyLight™ 488 Maleimide | 493 | 518 | 70,000 |

| DyLight™ 550 Maleimide | 562 | 576 | 150,000 | |

| CF® Dyes | CF®488A, Maleimide | 490 | 515 | 70,000 |

| CF®555, Maleimide | 555 | 565 | 150,000 |

Data compiled from various supplier datasheets.

Core Applications and Methodologies

Reactive dyes are employed in a multitude of techniques to visualize and quantify biological processes.

Protein Labeling for Immunofluorescence and Western Blotting

Fluorescently labeled antibodies are fundamental reagents for detecting specific proteins in cells and tissues. The general workflow involves the covalent conjugation of a reactive dye to the antibody, followed by purification to remove unconjugated dye.

Caption: General workflow for labeling a protein with an amine-reactive dye.

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive NHS ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2]

-

Vortex briefly to ensure the dye is fully dissolved.[2]

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[2]

-

While gently stirring the antibody solution, slowly add the calculated volume of the dye solution.[2]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[10]

-

The first colored fraction to elute will be the labeled antibody.

-

-

Determination of the Degree of Labeling (DOL):

-

The DOL is the average number of dye molecules conjugated to each protein molecule.[13][14]

-

Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[8][13]

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[8][15]

-

Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.[15]

-

An optimal DOL for antibodies is typically between 2 and 10.[15]

-

Caption: Reaction of a maleimide dye with a sulfhydryl group to form a stable thioether bond.

Live and Dead Cell Staining for Flow Cytometry

Reactive dyes are also used to assess cell viability. Amine-reactive dyes that are cell-impermeable can distinguish between live and dead cells. I[16][17]n live cells, with intact membranes, the dye can only react with amines on the cell surface, resulting in dim staining. In dead cells, the compromised membrane allows the dye to enter the cytoplasm and react with the abundant intracellular proteins, resulting in bright fluorescence. T[16][18]his method is compatible with subsequent fixation and permeabilization for intracellular staining.

[16][18]##### Workflow for Live/Dead Cell Staining

Caption: General workflow for discriminating live and dead cells using a reactive dye.

[9]1. Cell Preparation:

- Harvest cells and prepare a single-cell suspension in a protein-free buffer such as PBS.

-

Dye Preparation:

-

Prepare a working solution of the amine-reactive viability dye in protein-free buffer at the desired concentration.

-

-

Staining:

-

Add the dye working solution to the cell suspension and mix immediately.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

[9]4. Washing:

- Quench the reaction and wash the cells by adding an excess of buffer containing protein (e.g., FACS buffer with 2% FBS).

- Centrifuge the cells and resuspend the pellet in fresh buffer. Repeat the wash step.

-

Analysis:

-

Resuspend the cells in an appropriate buffer for analysis by flow cytometry.

-

Live cells will exhibit low fluorescence, while dead cells will be brightly fluorescent.

-

Cell Proliferation Assays

Amine-reactive dyes, such as Carboxyfluorescein Succinimidyl Ester (CFSE), can be used to track cell proliferation. T[9]hese dyes are cell-permeable and react with intracellular proteins. W[9]ith each cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity. T[9]his allows for the quantification of the number of cell divisions that have occurred in a population over time.

Caption: Principle of tracking cell proliferation using a fluorescent reactive dye.

Troubleshooting

Common issues encountered during the use of reactive dyes include low labeling efficiency, protein precipitation, and high background fluorescence.

Table 3: Troubleshooting Guide for Reactive Dye Labeling

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL. |

| High DOL / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein. |

| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.- Optimize for a lower DOL if self-quenching is suspected. |

| Non-specific Staining in Application | - Unremoved free dye- Aggregates of labeled protein | - Ensure thorough purification of the labeled protein. |

Conclusion

Reactive dyes are powerful and versatile tools for the covalent labeling of biomolecules, enabling a vast array of applications in biological research and drug development. A thorough understanding of the labeling chemistry, careful selection of the fluorescent dye based on its quantitative properties, and optimization of the reaction and purification conditions are paramount for obtaining high-quality, reproducibly labeled conjugates. This guide provides the foundational knowledge and practical protocols to achieve successful labeling and to troubleshoot common issues, thereby empowering researchers to generate reliable and insightful data.

References

- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 6. photonics.com [photonics.com]

- 7. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. support.nanotempertech.com [support.nanotempertech.com]

- 14. Degree of labeling (DOL) step by step [abberior.rocks]

- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 16. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]

- 17. blog.td2inc.com [blog.td2inc.com]

- 18. biotium.com [biotium.com]

A Comprehensive Technical Guide to the Safe Handling of Reactive Red 124 in a Laboratory Setting

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Reactive Red 124 in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to minimize risks and ensure a safe working environment when utilizing this compound.

Hazard Identification and Classification

This compound, a member of the reactive azo dye family, is primarily used in the textile industry but also finds applications in research settings.[1] Like other reactive dyes, it is designed to form covalent bonds with substrates like cellulose.[1] While highly effective for dyeing, this reactivity also presents potential health hazards in a laboratory setting. The primary routes of occupational exposure are inhalation of dust particles and direct skin or eye contact.

The substance is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Key hazard classifications include:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]

-

Sensitization: May cause sensitization by inhalation and skin contact, leading to allergic reactions.[1] Some reactive dyes are known to cause contact dermatitis, allergic conjunctivitis, rhinitis, or occupational asthma.[4]

-

Carcinogenicity: There is evidence that some azo dyes can be regarded as potential human carcinogens, as certain metabolic derivatives have been associated with bladder cancer.[1] However, specific carcinogenicity data for this compound is not well-established, and some studies on related reactive dyes have not detected genotoxicity.[5]

Toxicological and Physical Data

Quantitative data on the toxicological and physical properties of reactive dyes are essential for a thorough risk assessment. The following tables summarize available data, primarily for the closely related C.I. Reactive Red 2, as specific data for this compound is limited.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Dark-maroon or Red powder | [1][2] |

| State | Solid | [1] |

| Molecular Weight | 615.34 g/mol (for C.I. Reactive Red 2) | [1] |

| Solubility | Partly miscible in water | [1] |

| Odor | Negligible | [2] |

| Vapor Pressure | Negligible | [1] |

| Stability | Stable under normal conditions | [6] |

Table 2: Toxicological Data

Note: This data is for related reactive dyes and should be used as an indicator of potential toxicity for this compound.

| Test | Species | Route | Value | Source |

| LD50 (C.I. Reactive Red 2) | Rat | Oral | 7460 mg/kg | [1] |

| LD50 (C.I. Reactive Red 2) | Rat | Intraperitoneal | 100 mg/kg | [1] |

| IC50 (A reactive red dye) | Boar Spermatozoa | In Vitro (24 hr) | 124 µg/ml | [7] |

| IC50 (A reactive red dye) | Boar Spermatozoa | In Vitro (72 hr) | 46 µg/ml | [7] |

Experimental Protocols for Safe Handling

Adherence to strict protocols is critical to minimize exposure and ensure safety. The following procedures should be implemented in any laboratory handling this compound.

Protocol for Personal Protective Equipment (PPE)

This protocol outlines the minimum required PPE. A site-specific risk assessment may require additional measures.

-

Eye Protection: Wear chemical safety glasses with side shields or goggles at all times.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[8] Gloves must be inspected for integrity before use. Wash and dry hands thoroughly after removing gloves.[8]

-

Body Protection: A standard laboratory coat is required. For tasks with a high risk of splashing or dust generation, wear impervious or flame-resistant clothing.[8]

-

Respiratory Protection: All handling of the solid powder must be conducted in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation to keep airborne concentrations as low as possible.[1][2] If dusts are generated and ventilation is inadequate, a NIOSH-approved dust respirator is required.[1][6]

Protocol for Weighing and Preparing Solutions

This protocol is designed to prevent the generation and inhalation of dust.

-

Preparation: Ensure the chemical fume hood is operational. Place all necessary equipment (weigh boat, spatula, container for the solution, solvent) inside the fume hood before starting.

-

Weighing: Carefully transfer the required amount of this compound powder from its storage container to a weigh boat. Use smooth, deliberate motions to avoid creating airborne dust. Do not allow dust to remain suspended in the air.[6]

-

Dissolving: Add the powder to the solvent in the final container. It is often safer to add the solid to the liquid to minimize dust.

-

Cleaning: Once the transfer is complete, carefully dispose of the weigh boat in the designated solid chemical waste container. Decontaminate the spatula and any affected surfaces within the fume hood.

-

Storage: Tightly seal the newly prepared solution and the stock container of the solid dye.[2] Label the solution clearly.

Protocol for Storage and Waste Disposal

Proper storage and disposal are crucial for safety and environmental protection.

-

Storage: Store this compound in a cool, dry, well-ventilated area.[9] Keep the container tightly closed and store it with other dyes, indicators, and stains, away from incompatible materials such as strong oxidizing agents.[1][2]

-

Waste Disposal:

-

Solid Waste: Collect waste powder and contaminated disposables (e.g., gloves, weigh boats) in a sealed, labeled container.[2]

-

Liquid Waste: Collect aqueous solutions containing the dye in a designated hazardous waste container. Do not pour down the drain.

-

Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.

-

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Action | Source |

| Inhalation | Remove the person to fresh air. If breathing is difficult or discomfort persists, seek immediate medical attention. | [2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help. | [8] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice. | [2][9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [8] |

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Standard workflow for safely handling this compound powder.

Caption: Hierarchy of controls for mitigating exposure to chemical hazards.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. images.fibre2fashion.com [images.fibre2fashion.com]

- 5. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 6. spaceint.com [spaceint.com]

- 7. scispace.com [scispace.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. dyespigments.net [dyespigments.net]

An In-depth Technical Guide to C.I. Reactive Red 124 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 124 is a synthetic azo dye primarily utilized in the textile industry for coloring cellulosic fibers. Its chemical structure allows it to form covalent bonds with the substrate, leading to high wash fastness. While its primary application is industrial, its properties as a stable, water-soluble, and colored molecule present potential for various research applications, including its use as a marker or tracer in biological systems, or in the development of novel diagnostic assays. This guide provides a comprehensive overview of the technical data available for C.I. This compound (CAS No. 72152-49-9) to support its evaluation for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of C.I. This compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | Trisodium (B8492382) 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | [1][2] |

| CAS Number | 72152-49-9 | [3][4] |

| Molecular Formula | C₂₇H₁₄ClF₂N₆Na₃O₁₁S₃ | [1][3] |

| Molecular Weight | 837.05 g/mol | [1][3] |

| Appearance | Red Powder | |

| Solubility | Soluble in water | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Safety and Handling (MSDS Summary)

A comprehensive understanding of the safety profile of any chemical is paramount in a research environment. The following table summarizes the key safety information for C.I. This compound.

| Hazard Category | Description |

| Acute Oral Toxicity | Based on data for similar azo dyes, the acute oral toxicity is expected to be low (LD50 > 2000 mg/kg bw in rats).[5] |

| Skin Irritation | Not expected to be a skin irritant.[5] |

| Eye Irritation | May cause eye irritation.[5] |

| Skin Sensitization | There is a potential for weak skin sensitization.[5] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection if dust is generated. |

| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| First Aid - Skin | Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. |

| First Aid - Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |

| First Aid - Inhalation | Remove person to fresh air and keep comfortable for breathing. |

Potential Research Applications and Experimental Considerations

While specific experimental protocols for C.I. This compound in biological or drug development research are not extensively documented in publicly available literature, its properties suggest potential utility in several areas.

Hypothetical Experimental Workflow: Assessing Cellular Uptake

The following is a generalized workflow for assessing the uptake of this compound by a cell line of interest. This protocol would need to be optimized for specific cell types and experimental questions.

Methodological Details for Cellular Uptake Assay

-

Cell Culture: The choice of cell line will depend on the research question. Cells should be seeded at a density that allows for logarithmic growth during the experiment.

-

Dye Preparation: A stock solution of this compound should be prepared in a sterile, buffered solution such as PBS. The final concentration of the dye in the cell culture medium should be determined based on preliminary toxicity assays.

-

Incubation: Cells are incubated with the dye for various time points to assess the kinetics of uptake.

-

Washing: Thorough washing is critical to remove any dye that is not internalized.

-

Quantification:

-

Spectrophotometry: After cell lysis, the absorbance of the lysate can be measured at the dye's maximum absorbance wavelength to quantify the amount of internalized dye. A standard curve of known dye concentrations should be prepared to relate absorbance to molar quantity.

-

Microscopy: Fluorescence microscopy can provide qualitative information on the subcellular localization of the dye. The excitation and emission spectra of this compound would need to be determined for the specific buffer system used.

-

Signaling Pathway Considerations

Currently, there is no documented evidence of C.I. This compound directly interacting with or modulating specific signaling pathways in a biological context. Its primary mechanism of action in textiles is the formation of a covalent bond with hydroxyl groups on cellulose (B213188) under alkaline conditions.

Should this molecule be investigated for biological activity, a logical starting point would be to assess its potential for off-target effects, including cytotoxicity and interaction with common cellular pathways.

This diagram illustrates a logical progression for the initial biological evaluation of this compound. The first step would be to investigate its interaction with the cell membrane and subsequent cellular uptake. Following confirmation of uptake, downstream effects such as general cytotoxicity and modulation of key signaling pathways could be assessed.

Conclusion

C.I. This compound is a well-defined chemical entity with a primary role in the textile industry. This guide provides the foundational technical information, including its chemical identity, physical properties, and a summary of its safety profile. While its application in biological and drug development research is not yet established, its properties as a stable, water-soluble dye may warrant its consideration for novel research applications. The provided hypothetical experimental workflow and logical screening pathway offer a starting point for researchers interested in exploring the potential of this molecule beyond its current industrial uses. Further research is needed to elucidate any potential biological activity and to develop specific experimental protocols for its use in a research setting.

References

- 1. trisodium 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate CAS#: 72152-49-9 [chemicalbook.com]

- 2. 72152-49-9 CAS Manufactory [m.chemicalbook.com]

- 3. This compound 72152-49-9 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to the Research Applications of Reactive Red 124 and Related Textile Dyes

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the emerging research applications of the textile dye Reactive Red 124 and structurally similar compounds. While traditionally used in the textile industry, these triazine-based dyes possess unique chemical properties that make them valuable tools in biomedical research, particularly in the fields of enzymology, diagnostics, and as potential starting points for drug discovery.

Molecular Interactions: A Focus on Protein Binding

Reactive dyes, characterized by a chromophore linked to a reactive group like a mono- or dichlorotriazine ring, are known to interact with a wide range of proteins.[1][2] This interaction can be a complex combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding.[1] The triazine core and polysulfonated aromatic rings of many reactive dyes can mimic the structure of biological cofactors such as NAD+/NADH and ATP, enabling them to bind to the active sites of enzymes like dehydrogenases and kinases.[1][3]

This compound, a diazo dye, and its analogs have demonstrated significant interactions with various proteins. For instance, studies on Procion Red HE-3B, a structurally related dye, have shown a high affinity for lactate (B86563) dehydrogenase (LDH), with the interaction being competitive with the cofactor NAD+/NADH.[4][5] The arrangement of the sulfonated naphthol rings appears to be a critical factor for the strength of this interaction.[5] Similarly, other triazine dyes like Cibacron Blue F3G-A have been extensively studied for their ability to bind to enzymes such as hexokinase, where the presence of divalent metal ions can even enhance the binding affinity.[6]

These interactions are not limited to enzymes. Triazine dyes have also been shown to bind to other proteins like human serum albumin (HSA) and alpha-fetoprotein, which has implications for their biodistribution and potential toxicity.[7][8] The binding of Drimaren Red to HSA, for example, was found to be a moderate interaction that could alter the protein's conformation.[8]

Quantitative Analysis of Enzyme Inhibition

The ability of reactive dyes to bind to the active sites of enzymes makes them effective inhibitors. This inhibitory action is often competitive, meaning the dye competes with the enzyme's natural substrate or cofactor. The potency of an inhibitor is typically quantified by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) or its inhibition constant (Ki).

While specific kinetic data for this compound is not extensively documented in the readily available literature, studies on analogous compounds provide valuable insights. For example, the interaction of various anthraquinone (B42736) dyes with lactate dehydrogenase has been characterized, with most demonstrating competitive inhibition.[3]

Table 1: Representative Inhibition Data for Triazine Dyes against Various Enzymes

| Dye | Target Enzyme | Inhibition Type | Dissociation/Inhibition Constant | Reference |

| Cibacron Blue F3G-A | Yeast Hexokinase | Competitive (with ATP & D-glucose) | K_d < 100 µM (in presence of Zn²⁺) | [6] |

| Procion Red HE-3B | Lactate Dehydrogenase | Competitive (with NAD+/NADH) | High Affinity (qualitative) | [4] |

| Anthraquinone Dyes | Lactate Dehydrogenase | Competitive | Varies with dye structure | [3] |

Potential Research Applications

The unique properties of this compound and similar dyes open up several avenues for research and development:

-

Enzyme Inhibition and Mechanistic Studies: These dyes can be used as tool compounds to probe the active sites of enzymes, helping to elucidate their structure and function. Their competitive inhibition of dehydrogenases and kinases makes them useful for studying metabolic pathways.[3]

-

Affinity Chromatography: Immobilized reactive dyes are widely used as ligands in affinity chromatography for protein purification.[1][2][9] Their broad-spectrum binding and low cost make them an attractive alternative to more specific and expensive ligands.[2] The selectivity of these columns can be fine-tuned by adjusting buffer conditions and using specific eluents.[9]

-

Development of Biosensors and Diagnostics: The interaction between reactive dyes and specific proteins can be harnessed to develop novel diagnostic assays. For example, the use of these dyes in high-performance liquid affinity chromatography (HPLAC) demonstrates their potential for resolving protein mixtures.[10]

-

Drug Discovery and Development: The triazine scaffold is a key component in many chemotherapeutic drugs.[11] Derivatives of 1,3,5-triazine (B166579) have shown potential as anticancer agents, acting through mechanisms such as enzyme inhibition (e.g., dihydrofolate reductase) and induction of apoptosis.[11] While textile dyes themselves are often toxic, their core structures can serve as a starting point for the design of more specific and less toxic therapeutic agents.[8][12]

Experimental Protocols

Protocol: General Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound like this compound on a target enzyme, adapted from standard enzymology practices.[13][14]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

This compound (or other test inhibitor)

-

Appropriate buffer solution (e.g., 50 mM Phosphate Buffer, pH 7.4)

-

Cofactors, if required by the enzyme (e.g., NADH, ATP)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a buffer solution suitable for the enzyme's optimal activity.[13]

-

Dissolve the substrate and this compound in the buffer. If the dye has low aqueous solubility, a small amount of DMSO can be used, ensuring the final concentration in the assay does not exceed 1%.[14]

-

Prepare serial dilutions of the this compound stock solution to test a range of concentrations.[14]

-

-